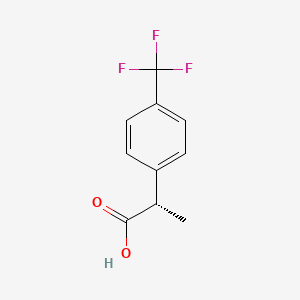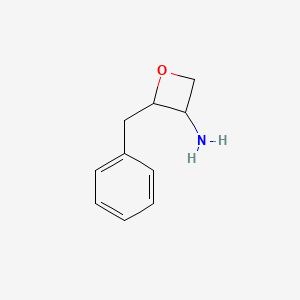
(2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid” is a type of trifluoromethyl ketone . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl ketones can be synthesized using various methods . For instance, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl) boric acid was synthesized in two steps .Molecular Structure Analysis
The structure of trifluoromethyl compounds can be characterized by IR, 1H NMR, 13C NMR, and MS . The structure is confirmed by X-ray diffraction, and its crystallography and conformation are analyzed .Chemical Reactions Analysis
Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Aplicaciones Científicas De Investigación
Catalysis in Dehydrative Condensation : It serves as a catalyst in dehydrative amidation between carboxylic acids and amines. This process is significant for α-dipeptide synthesis, indicating its potential in peptide chemistry (Wang, Lu, & Ishihara, 2018).
Oxidation Reactions : In studies involving the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), compounds related to (2S)-2-(4-(Trifluoromethyl)phenyl)propanoic acid have been used to form ketones under basic conditions (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Polymerization and Complexation Studies : This compound is relevant in studies of polymerization of ethylenic monomers and the complexation of trifluoromethanesulphonates (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Renewable Building Block in Polymer Chemistry : It is explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation, showing potential in material science and polymer chemistry (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Application in Organic Chemistry : This compound is involved in the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which is useful in synthesizing functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002).
Chiral Derivatizing Agent : It has been used as a chiral derivatizing agent in the preparation of esters and amides from chiral alcohols or amines (Hamman, 1993).
Recovery of Propionic Acid : This acid is instrumental in the study of recovery of propionic acid from aqueous phase by reactive extraction (Keshav, Chand, & Wasewar, 2009).
Asymmetric Reduction and Oxidation in Organic Chemistry : It plays a role in the enantioselective asymmetric reduction of phenyl ring-containing prochiral ketones (Musa, Ziegelmann-Fjeld, Vieille, Zeikus, & Phillips, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2840696.png)
![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)


![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)

![N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2840711.png)
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2840712.png)



